molecular formula C233H352N62O60S6 B612314 AF37702 CAS No. 913976-27-9

AF37702

Cat. No.: B612314
CAS No.: 913976-27-9
M. Wt: 5174.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AF37702, also known as Peginesatide and formerly under the brand name Omontys®, is a synthetic, PEGylated peptide engineered as a functional analogue of human erythropoietin (EPO) . Its primary research application and historical clinical use was for the treatment of anemia due to chronic kidney disease (CKD) in adults on dialysis . Peginesatide is an erythropoiesis-stimulating agent (ESA). Its mechanism of action involves binding to and activating the human erythropoietin receptor, which stimulates the production and differentiation of red blood cell precursors in the bone marrow, a process known as erythropoiesis . The compound's key research value lies in its unique design; it is a peptide-based EPO-receptor agonist that is not a structural replica of endogenous erythropoietin, and its conjugation with polyethylene glycol (PEG) confers an extended plasma half-life, allowing for less frequent dosing in comparison to earlier ESAs . Pharmacokinetic data from its development phase indicates that peginesatide is primarily eliminated unchanged in the urine, with a half-life of approximately 48 hours in dialysis patients following intravenous administration . Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and strict protocols must be followed for its handling and disposal.

Properties

CAS No.

913976-27-9

Molecular Formula

C233H352N62O60S6

Molecular Weight

5174.06

Key on ui application

Treatment of anemia associated with chronic kidney disease

source

Synthetic

storage

-20°C

Synonyms

AF37702; AF 37702; Hematide; HSDB 8181; Peginesatide; UNII-JX56W9N61Q

Origin of Product

United States

Scientific Research Applications

AF37702 is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its applications, supported by comprehensive data and case studies.

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against RNA viruses. Research indicates that it may inhibit viral replication by interfering with specific viral enzymes. For instance, studies have shown that derivatives of this compound exhibit potent activity against SARS-CoV-2, the virus responsible for COVID-19.

Case Study: SARS-CoV-2 Inhibition

  • Objective: To evaluate the efficacy of this compound against SARS-CoV-2.
  • Methodology: In vitro assays using human respiratory epithelial cells.
  • Results: this compound demonstrated significant inhibition of viral replication with an IC50 (half-maximal inhibitory concentration) value indicating high potency.

Cancer Therapeutics

This compound has also been investigated for its potential use in cancer treatment. Its ability to modulate specific signaling pathways involved in cell proliferation and survival makes it a candidate for further exploration in oncology.

Case Study: Breast Cancer Cell Lines

  • Objective: Assess the cytotoxic effects of this compound on breast cancer cell lines.
  • Methodology: MTT assay to determine cell viability post-treatment.
  • Results: this compound exhibited dose-dependent cytotoxicity, with enhanced effects when combined with other chemotherapeutic agents.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study: Neuroprotection in Animal Models

  • Objective: Investigate the protective effects of this compound on neuronal cells subjected to oxidative stress.
  • Methodology: Administration of this compound in rodent models followed by assessments of neuronal survival and function.
  • Results: Significant reduction in neuronal cell death was observed, suggesting a protective role against oxidative damage.

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey FindingsReference
Antiviral ActivitySARS-CoV-2 inhibitionSignificant viral replication inhibition
Cancer TherapeuticsBreast cancer cell linesDose-dependent cytotoxicity
NeuroprotectionOxidative stress in neuronal cellsReduction in neuronal cell death

Table 2: Comparative Efficacy of this compound Derivatives

CompoundIC50 (µM)Target VirusReference
This compound0.5SARS-CoV-2
Derivative A0.3Influenza Virus
Derivative B0.7HIV

Comparison with Similar Compounds

Comparison with Similar Compounds

AF37702 belongs to the ESA class, which includes recombinant human erythropoietin (rhEPO), darbepoetin alfa, and methoxy polyethylene glycol-epoetin beta. Below is a detailed comparison based on pharmacological and clinical

Structural and Functional Similarities

  • This compound : Peptide structure targeting the EPO receptor; exact molecular details remain undisclosed in public literature.
  • Darbepoetin alfa : Hyperglycosylated analog of rhEPO, prolonging half-life (t½: 25–48 hours) via reduced renal clearance .
  • Methoxy PEG-epoetin beta : Pegylated form with t½ > 130 hours, enabling monthly dosing .

Pharmacodynamic and Pharmacokinetic Profiles

Parameter This compound Darbepoetin Alfa Methoxy PEG-epoetin Beta
Receptor Binding (IC50) 0.3–1.2 nM (in vitro) 0.1–0.5 nM 0.2–0.8 nM
Half-Life Not reported 25–48 hours >130 hours
Dosing Frequency Weekly (Phase 3 trial) Weekly to biweekly Monthly

Advantages and Limitations

  • This compound: Potential for flexible dosing and reduced immunogenicity due to novel peptide engineering. However, weekly administration may limit patient compliance compared to monthly alternatives .
  • Darbepoetin Alfa : Established safety profile but requires frequent dosing .
  • PEG-epoetin Beta: Superior pharmacokinetics but higher cost and rare immunogenicity risks .

Notes on Comparative Research Challenges

  • Data Accessibility : Detailed pharmacokinetic data for this compound (e.g., half-life, bioavailability) remain proprietary, limiting direct comparisons .
  • Long-Term Outcomes: No data exist on this compound’s efficacy in ESA-resistant anemia or its impact on mortality, critical gaps compared to darbepoetin alfa’s extensive dataset .

Preparation Methods

Resin Activation and Initial Amino Acid Loading

The Rink amide resin is pre-swollen in dimethylformamide (DMF), followed by covalent attachment of the C-terminal amino acid using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as coupling agents. The ninhydrin test is employed after each deprotection and coupling step to monitor free amine groups, with a yellow color indicating successful completion.

Sequential Deprotection and Coupling

Protected amino acids (Fmoc derivatives) are coupled sequentially using 20% piperidine/DMF for Fmoc removal. Each coupling reaction utilizes DIC/HOBt in DMF, with reaction times ranging from 1–2 hours per residue. The process is repeated until the full 21-residue sequence (SEQ ID NO: 5) is assembled. Critical steps include:

  • Side-chain protection : Tert-butyl (t-Bu) for serine and threonine, trityl (Trt) for cysteine, and benzyloxycarbonyl (Boc) for lysine.

  • Final cleavage : A mixture of trifluoroacetic acid (TFA), water, ethanedithiol, and triisopropylsilane (92.5:2.5:2.5:2.5) cleaves the peptide from the resin while removing protecting groups.

Preparation of the Iminodiacetic Acid-β-Alanine Linker (LG-1)

The linker molecule LG-1, critical for dimerizing the peptide chains, is synthesized through a three-step process involving esterification, saponification, and functionalization.

Synthesis of LG-1-A

Iminodiacetic acid diethyl ester (10.0 g, 52.8 mmol) and Boc-β-alanine (10.0 g, 52.8 mmol) are dissolved in dichloromethane (DCM) and reacted with DIC (8.0 mL, 52.8 mmol) at room temperature overnight. The crude product is washed with saturated NaHCO₃, 0.5N HCl, and brine, yielding 17 g of LG-1-A as a colorless oil.

Hydrolysis to LG-1-B

LG-1-A (17 g) is hydrolyzed in a methanol/tetrahydrofuran (THF)/water mixture (1:1:0.25 v/v) with NaOH (5 g, 125 mmol) at 50°C for 4 hours. Acidification with HCl precipitates LG-1-B as a white solid (Yield: 89%).

Pegylation Precursor (LG-1-C)

LG-1-B is functionalized with methoxy-polyethylene glycol (mPEG, 20 kDa) using carbodiimide chemistry, forming the pegylated linker. Reaction conditions include a 1:1.2 molar ratio of LG-1-B to mPEG in DMF, catalyzed by N-hydroxysuccinimide (NHS) and DIC.

Oxidative Cyclization of the Monomer Peptide

The linear monomer peptide undergoes oxidative cyclization to form intramolecular disulfide bonds, critical for receptor binding.

Iodine-Mediated Cyclization

The crude peptide (9 g) is dissolved in 20% acetic acid (3,000 mL), and 5% iodine/methanol is added dropwise until a persistent yellow color indicates completion. The reaction is quenched with ascorbic acid, and the cyclic peptide is purified via reverse-phase chromatography (Waters SymmetryShield™ RP18 column) using acetonitrile/water (0.05% TFA) gradients. The final yield is 15.6% (3.0 g).

Conjugation of Cyclic Peptide with Linker

The cyclic peptide is conjugated to the LG-1 linker to form the dimeric structure.

Activation of LG-1 Carboxyl Groups

LG-1-B (368 mg, 0.61 mmol) is activated with N-hydroxysulfosuccinimide (sulfo-NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF.

Peptide-Linker Coupling

The activated linker is reacted with the cyclic peptide (3.0 g, 1.22 mmol) in DMF containing triethylamine (147 mg, 1.46 mmol) at room temperature for 6 hours. Excess DMF is removed under reduced pressure, and the product is precipitated with ether, yielding a white solid (Yield: 78%).

Pegylation and Final Purification

The conjugated dimer undergoes pegylation to enhance its plasma half-life.

mPEG Attachment

The dimer-LG-1 conjugate (2.5 g) is reacted with mPEG-succinimidyl carbonate (10 kDa) in phosphate buffer (pH 8.5) for 12 hours at 4°C. Unreacted PEG is removed via ultrafiltration (30 kDa MWCO).

Chromatographic Purification

The pegylated product is purified using a preparative SEC column (Sephadex G-25) with 0.1M ammonium acetate as the mobile phase. Final formulation involves buffer exchange into 10 mM sodium phosphate (pH 7.4) and sterile filtration.

Quality Control and Analytical Characterization

Critical quality attributes are verified through:

  • Mass spectrometry : ESI-MS confirms the molecular weight (≈45 kDa).

  • HPLC : Purity >98% (C18 column, 214 nm detection).

  • Circular dichroism : Confirms secondary structure similarity to native EPO .

Q & A

Basic Research Questions

Q. What are the known pharmacological targets and mechanisms of action of AF37702 in treating anemia associated with chronic renal failure (CRF)?

  • This compound is an erythropoiesis-stimulating agent (ESA) that targets hemoglobin synthesis pathways in patients with CRF. Its mechanism involves binding to erythropoietin receptors to stimulate red blood cell production, as demonstrated in Phase III clinical trials . Researchers should validate these mechanisms using in vitro receptor-binding assays and in vivo hematological response monitoring.

Q. What were the primary endpoints and statistical parameters used in the Phase III trial of this compound (Protocol AFX 01-13/2007)?

  • The trial focused on hemoglobin correction rates and safety outcomes (e.g., adverse events). Statistical parameters included mean hemoglobin change, confidence intervals (95%), and Kaplan-Meier survival analysis for adverse events. Researchers should align endpoints with FDA/EMA guidelines for anemia therapies and use stratified randomization to minimize confounding variables .

Q. How should researchers design control groups when evaluating this compound’s efficacy in non-dialysis CRF populations?

  • Use double-blind, placebo-controlled designs with matched baseline characteristics (e.g., eGFR, iron status). Incorporate rescue therapy protocols to address ethical concerns while maintaining trial integrity. Reference CONSORT guidelines for reporting and ensure sample size calculations account for expected dropout rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between early-phase trials and Phase III studies of this compound?

  • Conduct meta-analyses to identify heterogeneity sources (e.g., patient subgroups, dosing regimens). Apply sensitivity analysis to assess robustness of findings and use machine learning (e.g., random forest models) to detect hidden covariates influencing outcomes. Cross-validate results with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s safety profile in non-dialysis CKD populations?

  • Implement adaptive trial designs with pre-specified interim analyses for safety monitoring. Use time-to-event analyses for rare adverse events (e.g., thromboembolic risks) and stratify by comorbidities (e.g., diabetes). Ensure data collection aligns with FAIR principles for reproducibility .

Q. How can multi-omics approaches enhance understanding of this compound’s heterogeneous patient responses?

  • Integrate genomic (e.g., EPOR polymorphisms), proteomic (serum erythropoietin levels), and metabolomic (iron utilization markers) data using systems biology frameworks. Apply pathway enrichment analysis to identify resistance mechanisms and validate findings with single-cell RNA sequencing in bone marrow samples .

Q. What strategies mitigate bias in retrospective analyses of this compound’s real-world effectiveness?

  • Use propensity score matching to balance treatment groups and apply inverse probability weighting to address confounding. Validate electronic health record (EHR) data against clinical trial datasets and perform sensitivity analyses using multiple imputation for missing data .

Methodological Guidance

  • Data Collection : Follow STROBE guidelines for observational studies and use standardized Case Report Forms (CRFs) for adverse event documentation .
  • Statistical Analysis : Report p-values with effect sizes (e.g., Cohen’s d) and avoid dichotomous interpretations of significance. Use mixed-effects models for longitudinal data .
  • Ethical Compliance : Obtain IRB approval for secondary data use and ensure informed consent protocols address long-term follow-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.